molecular formula C6H12FNO B12985773 (3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine

(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine

Cat. No.: B12985773
M. Wt: 133.16 g/mol
InChI Key: KNIHUQZEHNEUHH-RITPCOANSA-N
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Description

(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine is a fluorinated organic compound. The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. Fluorinated compounds are known for their enhanced stability, bioavailability, and metabolic resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine typically involves the use of fluorinating agents and specific reaction conditions to introduce the fluorine atom into the pyran ring. One common method involves the use of 2-fluoroethyl trifluoromethanesulfonate as a fluorinating agent . The reaction is carried out under mild conditions to ensure the selective introduction of the fluorine atom without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity to enzymes or receptors, altering their activity. This can lead to changes in metabolic pathways or signal transduction processes, ultimately affecting the biological system.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine: Known for its unique fluorinated structure.

    (2R,3S,4S)-2-Fluoro-N-methyl-N-({(3S,4S)-4-[2-(trifluoromethyl)phenoxy]-3,4-dihydro-1H-isochromen-3-yl}methyl)ethanamine: Another fluorinated compound with different functional groups.

    (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]acetamide: A complex fluorinated carbohydrate derivative.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct physicochemical properties. These properties make it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3S,4S)-3-fluoro-N-methyloxan-4-amine

InChI

InChI=1S/C6H12FNO/c1-8-6-2-3-9-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

KNIHUQZEHNEUHH-RITPCOANSA-N

Isomeric SMILES

CN[C@H]1CCOC[C@H]1F

Canonical SMILES

CNC1CCOCC1F

Origin of Product

United States

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